N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety . This moiety is found in various compounds and is known for its potential antitumor activities .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .
Molecular Structure Analysis
The benzo[d][1,3]dioxol-5-ylmethyl moiety consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
科学研究应用
Alpha 1A/D-肾上腺素能受体阻断特性
一种值得注意的衍生物 LASSBio-772,表现出有效且选择性的 alpha 1A/1D 肾上腺素能受体 (AR) 拮抗剂特性。这是在筛选 N-苯基哌嗪衍生物抑制兔主动脉环中苯肾上腺素诱导的血管收缩的能力后选择的。LASSBio-772 对 alpha 1A 和 1D AR 亚型表现出高亲和力,表明其在治疗由这些受体介导的疾病(如高血压或良性前列腺增生)中具有潜在用途 (Romeiro 等,2011)。
H1-抗组胺药
另一个研究重点是合成 2-(4-取代-1-哌嗪基)苯并咪唑作为 H1-抗组胺药。这些化合物在体外和体内均显示出抗组胺活性,某些衍生物表现出有效的活性。本研究为开发新的抗组胺药提供了基础,可能为过敏性疾病提供改进的治疗选择 (Iemura 等,1986)。
5-HT1A 血清素拮抗剂
对 5-HT1A 血清素拮抗剂 1-(2-甲氧基苯基)-4-[4-(2-邻苯二甲酰亚胺)丁基]哌嗪 (NAN-190; 1a) 的类似物的研究导致发现对 5-HT1A 受体具有高亲和力和选择性,而对 alpha 1-肾上腺素能受体没有亲和力的化合物。这些发现对于开发选择性 5-HT1A 受体拮抗剂至关重要,该拮抗剂在治疗焦虑和抑郁等精神疾病方面具有治疗潜力 (Raghupathi 等,1991)。
Sigma-1 受体配体
合成了一系列带有烷基或氟烷基芳基醚的 N-(苯并呋喃-2-基甲基)-N'-苄基哌嗪,并评估了它们在 sigma1 和 sigma2 受体上的亲和力。几种化合物被确定为高效且 sigma1 选择性配体,表明它们在神经退行性疾病中的潜在应用,以及作为了解 sigma1 受体在各种生理和病理过程中的作用的工具 (Moussa 等,2010)。
作用机制
未来方向
Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have shown potential antitumor activities . Therefore, they could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-30-19-5-3-18(4-6-19)27-12-10-26(11-13-27)9-8-24-22(28)23(29)25-15-17-2-7-20-21(14-17)32-16-31-20/h2-7,14H,8-13,15-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOAHBOPSZMYAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。